molecular formula C11H20O2 B15156813 5-Hydroxy-2,2,7-trimethyloct-4-en-3-one

5-Hydroxy-2,2,7-trimethyloct-4-en-3-one

Cat. No.: B15156813
M. Wt: 184.27 g/mol
InChI Key: IEGZJUUPRVNSLA-UHFFFAOYSA-N
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Description

5-Hydroxy-2,2,7-trimethyloct-4-en-3-one is an organic compound characterized by the presence of a hydroxy group, a double bond, and a ketone group within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-2,2,7-trimethyloct-4-en-3-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,2,7-trimethyloct-4-en-3-one.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and efficiency. The process may include continuous flow reactors and automated purification systems to streamline production.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-2,2,7-trimethyloct-4-en-3-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as halides, amines, and thiols.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

5-Hydroxy-2,2,7-trimethyloct-4-en-3-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 5-Hydroxy-2,2,7-trimethyloct-4-en-3-one involves its interaction with specific molecular targets and pathways. The hydroxy group and the double bond play crucial roles in its reactivity and interactions with enzymes and receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

    2,2,7-Trimethyloct-4-en-3-one: Lacks the hydroxy group, resulting in different chemical properties and reactivity.

    5-Hydroxy-2,2,7-trimethyloct-4-en-2-one: Similar structure but with the hydroxy group at a different position, leading to variations in reactivity and applications.

Uniqueness

5-Hydroxy-2,2,7-trimethyloct-4-en-3-one is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

6-hydroxy-2,7,7-trimethyloct-5-en-4-one

InChI

InChI=1S/C11H20O2/c1-8(2)6-9(12)7-10(13)11(3,4)5/h7-8,13H,6H2,1-5H3

InChI Key

IEGZJUUPRVNSLA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)C=C(C(C)(C)C)O

Origin of Product

United States

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